molecular formula C20H17N5O5S B2926818 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872596-84-4

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

カタログ番号: B2926818
CAS番号: 872596-84-4
分子量: 439.45
InChIキー: WZZRCKPUGXQVNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to contain a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds . This group is present in a variety of compounds that possess important pharmaceutical and biological applications .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, a compound with a benzo[d][1,3]dioxol-5-yl group was used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .

科学的研究の応用

Synthesis and Biological Activity

Research on compounds with structures similar to N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide has focused on synthesizing novel heterocyclic compounds that exhibit a range of biological activities. For instance, studies on pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives have revealed new routes for the synthesis of these derivatives, which could be pivotal in developing compounds with potential therapeutic applications (Hassneen & Abdallah, 2003).

Anticancer and Anti-Inflammatory Agents

Another study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase-1/2 inhibitory activities, demonstrating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

HDAC Inhibitor for Cancer Treatment

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase (HDAC) inhibitor, highlights the research into small molecule inhibitors for cancer therapy. MGCD0103's selective inhibition of HDACs 1-3 and 11 suggests its utility in blocking cancer cell proliferation and inducing apoptosis, with promising implications for cancer treatment (Zhou et al., 2008).

VEGFR-2 Inhibition for Cancer Treatment

The synthesis and evaluation of BMS-605541, a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), further illustrate the potential of structurally related compounds in therapeutic applications. This compound showed significant antitumor activity in vivo, underscoring the importance of targeted therapy in oncology (Borzilleri et al., 2006).

作用機序

While the mechanism of action for your specific compound is not available, similar compounds have shown inhibition of VEGFR1 with IC50 values of 2.5 and 1.9 μM, respectively . They also inhibited the VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity .

将来の方向性

The future directions for research on similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride to form N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil. This intermediate is then reacted with benzoyl chloride to form N-(benzoyl)-N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil. Finally, the benzoyl group is removed using sodium hydroxide to yield the target compound, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride", "benzoyl chloride", "sodium hydroxide" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine to form N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil.", "N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form N-(benzoyl)-N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil.", "The benzoyl group is removed from N-(benzoyl)-N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil using sodium hydroxide to yield the target compound, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide." ] }

CAS番号

872596-84-4

分子式

C20H17N5O5S

分子量

439.45

IUPAC名

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide

InChI

InChI=1S/C20H17N5O5S/c21-17-16(23-18(27)11-4-2-1-3-5-11)19(28)25-20(24-17)31-9-15(26)22-12-6-7-13-14(8-12)30-10-29-13/h1-8H,9-10H2,(H,22,26)(H,23,27)(H3,21,24,25,28)

InChIキー

WZZRCKPUGXQVNI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4)N

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。